Caflanone

Übersicht

Beschreibung

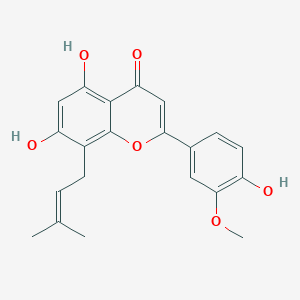

Caflanon ist ein Flavonoid-Molekül, das aufgrund seiner potenziellen therapeutischen Anwendungen große Aufmerksamkeit erregt hat. Es wird hauptsächlich von Flavocure Biotech Inc. als Medikamentenkandidat für verschiedene Krebsarten entwickelt, darunter Bauchspeicheldrüsenkrebs, Glioblastom, akute myeloische Leukämie und multiples Myelom . Caflanon hat auch vielversprechende Ergebnisse in antiviralen Anwendungen gezeigt, insbesondere gegen das Coronavirus, das für COVID-19 verantwortlich ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Caflanon umfasst mehrere Schritte, die typischerweise von natürlich vorkommenden Flavonoid-Vorläufern ausgehen. Die genauen Synthesewege und Reaktionsbedingungen sind Eigentum von Flavocure Biotech Inc., aber im Allgemeinen umfasst die Synthese:

Hydroxylierung: Einführung von Hydroxylgruppen in das Flavonoid-Grundgerüst.

Methoxylierung: Addition von Methoxygruppen an bestimmte Positionen in der Flavonoidstruktur.

Prenylierung: Anlagerung von Prenylgruppen, um die Bioaktivität des Moleküls zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Caflanon würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich Batchreaktoren für die verschiedenen chemischen Umwandlungen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Caflanon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Caflanon kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Caflanon in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können die Hydroxyl- und Methoxygruppen an Caflanon modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (für elektrophile Substitution) und Nukleophile (für nukleophile Substitution) werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Caflanon, die jeweils potenziell unterschiedliche Bioaktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Caflanon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Flavonoidchemie und -reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Wird hauptsächlich auf seine Antikrebswirkung untersucht. .

Industrie: Potenzielle Anwendungen bei der Entwicklung von antiviralen Medikamenten, insbesondere gegen COVID-19.

Wirkmechanismus

Caflanon übt seine Wirkung über verschiedene Mechanismen aus:

Hemmung von CSF1-R: Caflanon wirkt als Antagonist des Kolonie-stimulierenden Faktors 1-Rezeptors (CSF1-R), der an der Proliferation und dem Überleben von Krebszellen beteiligt ist.

Hemmung des ACE2-Rezeptors: In antiviralen Anwendungen hemmt Caflanon den Angiotensin-Converting-Enzym-2-Rezeptor (ACE2), wodurch verhindert wird, dass das Virus in Wirtszellen eindringen kann.

Entzündungshemmende Aktivität: Caflanon hemmt die mikrosomale Prostaglandin E-Synthase 1 und 5-Lipoxygenase und reduziert Entzündungen.

Wirkmechanismus

Caflanone exerts its effects through several mechanisms:

Inhibition of CSF1-R: This compound acts as an antagonist of the colony-stimulating factor 1 receptor (CSF1-R), which is involved in the proliferation and survival of cancer cells.

Inhibition of ACE2 Receptor: In antiviral applications, this compound inhibits the angiotensin-converting enzyme 2 (ACE2) receptor, preventing the virus from entering host cells.

Anti-inflammatory Activity: This compound inhibits microsomal prostaglandin E synthase 1 and 5-lipoxygenase, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Caflanon wird mit anderen Flavonoiden und nicht-Cannabinoiden Metaboliten von Cannabis sativa verglichen:

Cannflavin A: Ein weiteres Flavonoid mit Antikrebswirkung, insbesondere bei Blasenkrebs.

Equivir: Ein auf Flavonoiden basierendes Phytomedizin mit potenziellen antiviralen Anwendungen.

Hesperetin: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.

Myricetin: Zeigt eine starke antioxidative Aktivität und potenzielle Antikrebseffekte.

Linebacker: Ein weiteres Flavonoid mit antiviralem und Antikrebs-Potenzial.

Caflanon ist einzigartig aufgrund seiner dualen Aktivität gegen Krebs und Virusinfektionen, was es zu einer vielseitigen Verbindung sowohl in der Onkologie als auch in der antiviralen Forschung macht .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRNYHWGJUMPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199167-23-2 | |

| Record name | Caflanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199167232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caflanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH8V5N670E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)

![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)

![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)

![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)